molecular formula C11H15N5O2 B15220531 ethyl (S)-2-((9H-purin-6-yl)amino)butanoate

ethyl (S)-2-((9H-purin-6-yl)amino)butanoate

Katalognummer: B15220531
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: GJKBFYXEKLNRPO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate typically involves the reaction of a purine derivative with an appropriate amino acid ester. One common method includes the condensation of 6-chloropurine with ethyl (S)-2-aminobutanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially altering the purine ring or the ester group.

    Substitution: Substituted purine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate involves its interaction with biological macromolecules. The purine ring can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleic acid metabolism. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine structure.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.

    6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.

Uniqueness

Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is unique due to its specific ester and amino acid moieties, which confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H15N5O2

Molekulargewicht

249.27 g/mol

IUPAC-Name

ethyl (2S)-2-(7H-purin-6-ylamino)butanoate

InChI

InChI=1S/C11H15N5O2/c1-3-7(11(17)18-4-2)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16)/t7-/m0/s1

InChI-Schlüssel

GJKBFYXEKLNRPO-ZETCQYMHSA-N

Isomerische SMILES

CC[C@@H](C(=O)OCC)NC1=NC=NC2=C1NC=N2

Kanonische SMILES

CCC(C(=O)OCC)NC1=NC=NC2=C1NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.